molecular formula C21H17N3O2S2 B15095580 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B15095580
M. Wt: 407.5 g/mol
InChI Key: ZIGWMRRMWKJOFL-UHFFFAOYSA-N
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Description

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a naphthalene moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the naphthalene and methoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H17N3O2S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-naphthalen-1-yl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H17N3O2S2/c1-26-15-11-9-14(10-12-15)24-19(22)18(28-21(24)27)20(25)23-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,22H2,1H3,(H,23,25)

InChI Key

ZIGWMRRMWKJOFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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